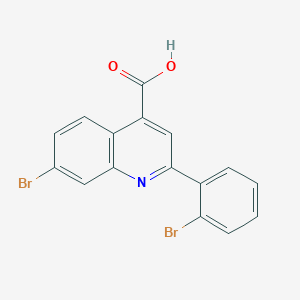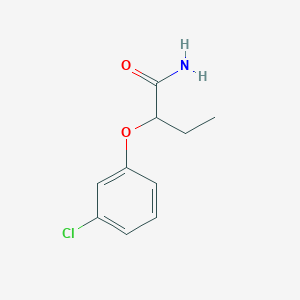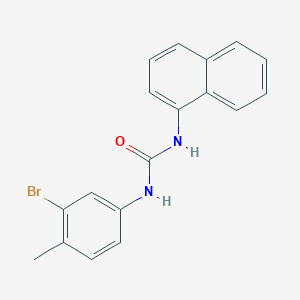
7-Bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-phenylquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
7-Bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Potassium Permanganate: Used for oxidation reactions
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Azido and Cyano Derivatives: Formed through substitution reactions.
科学的研究の応用
7-Bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 7-Bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . The bromine atoms in the compound can enhance its binding affinity to the target molecules, thereby increasing its potency .
類似化合物との比較
Similar Compounds
2-Bromoquinoline: A simpler quinoline derivative with a single bromine atom.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their biological activities.
9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid: A structurally similar compound with additional functional groups.
Uniqueness
7-Bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties.
特性
IUPAC Name |
7-bromo-2-(2-bromophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-9-5-6-10-12(16(20)21)8-15(19-14(10)7-9)11-3-1-2-4-13(11)18/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIGMSHWBDOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5993934.png)
![6-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5993935.png)
![N-[[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine](/img/structure/B5993939.png)
![2-{1-(3,4-difluorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993950.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5993958.png)

![4-(methoxymethyl)-1-[3-(2-methylphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5993973.png)
![ethyl 4-[4-(3-ethoxy-4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5993980.png)
![(2-Chlorophenyl)-[5-(furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]methanone](/img/structure/B5993983.png)
![4-fluoro-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5993984.png)
![5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B5993995.png)

![N-[2-[[3-(2-hydroxyethyl)-4-(3-methylbut-2-enyl)piperazin-1-yl]methyl]quinolin-5-yl]acetamide](/img/structure/B5994013.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5994015.png)
